N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine
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Overview
Description
N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine is a complex organic compound with a unique structure that includes a quinazoline core substituted with phenyl and bis(2-methylpropyl)amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline coreThe final step involves the alkylation of the amine group with 2-methylpropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: This compound has a similar bis(aryl) structure but with different substituents on the phenyl rings.
N,N-dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern and the presence of both phenyl and bis(2-methylpropyl)amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H27N3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C22H27N3/c1-16(2)14-25(15-17(3)4)22-19-12-8-9-13-20(19)23-21(24-22)18-10-6-5-7-11-18/h5-13,16-17H,14-15H2,1-4H3 |
InChI Key |
SBZLOPCTQSKTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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